molecular formula C6H4Cl3N B1311800 2,3-Dichloro-5-(chloromethyl)pyridine CAS No. 54127-31-0

2,3-Dichloro-5-(chloromethyl)pyridine

Cat. No. B1311800
CAS RN: 54127-31-0
M. Wt: 196.5 g/mol
InChI Key: XJCSQVBPRZIYPY-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . It is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing this compound have been reported .


Molecular Structure Analysis

The molecular formula of this compound is C6H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 .


Chemical Reactions Analysis

This compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 273.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol, and the flash point is 145.3±11.5 °C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

2,3-Dichloro-5-(chloromethyl)pyridine is a versatile precursor in the synthesis of complex pyridine derivatives. It has been utilized in generating a wide range of compounds, including polyfunctional pyridines and their analogues, which are important in the development of new materials and pharmaceuticals. For example, Carly et al. (1996) explored the Diels-Alder reactions of pyridine o-quinodimethane analogues generated from functionalised o-bis(chloromethyl)pyridines, showcasing the utility of such derivatives in synthesizing complex molecular structures (Carly, S. Cappelle, Compernolle, & Hoornaert, 1996).

Development of Pesticides and Agrochemicals

Lu Xin-xin (2006) discussed the role of this compound derivatives in the synthesis of pesticides, highlighting the chemical's importance in the agricultural sector. This review outlines various synthesis strategies and evaluates their efficiency, demonstrating the compound's utility in creating effective agrochemical solutions (Lu Xin-xin, 2006).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, this compound serves as a foundational compound for developing catalysts and other reactive intermediates. The synthesis and application of various pyridine-based ligands for metal-mediated reactions exemplify its role in facilitating complex chemical transformations, contributing significantly to the field of synthetic chemistry. For instance, Prakash et al. (2012) demonstrated efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols with newly designed half-sandwich rhodium(III) and iridium(III) complexes of half-pincer chalcogenated pyridines, indicating the compound's pivotal role in advancing catalytic processes (Prakash, Singh, Mukherjee, & Singh, 2012).

Pharmaceutical Intermediates

This compound is also integral to synthesizing intermediates for pharmaceutical applications. Its use in generating key building blocks for drugs highlights its significance in medicinal chemistry. A notable example is the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate used in the production of Dexlansoprazole, a medication for treating gastroesophageal reflux disease (GERD). Gilbile et al. (2017) described an optimized synthesis route for this intermediate, showcasing the compound's utility in creating therapeutically valuable molecules (Gilbile, Bhavani, & Vyas, 2017).

Safety and Hazards

The safety information for 2,3-Dichloro-5-(chloromethyl)pyridine includes hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-5-(chloromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in certain cell types, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by forming covalent bonds with their active sites. This irreversible inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways. Additionally, this compound can bind to DNA and proteins, causing structural changes that affect their function. These binding interactions can result in the modulation of gene expression and protein activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is essential for the enzymatic activity and metabolic flux of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. The localization and accumulation of this compound can influence its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification. Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and energy metabolism. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

properties

IUPAC Name

2,3-dichloro-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCSQVBPRZIYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436438
Record name 2,3-dichloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54127-31-0
Record name 2,3-Dichloro-5-(chloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54127-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dichloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-dichloro-5-trichloromethylpyridine (36.60 g, 0.139 mol) was added to a flask containing acetic acid (53.50 g, 0.892 mol) and methanol (200 mL). The mixture was cooled to −5° C., and zinc dust (20.01 g, 0.308 mol) was added in small portions at 10 minute intervals. The mixture was stirred mechanically for 4 hours, filtered, and concentrated in vacuo. The residue was dissolved in dichloromethane and washed with brine, followed by saturated aqueous sodium bicarbonate, followed by a second brine wash. The organic phase was dried over magnesium sulfate and concentrated in vacuo to yield 21.55 g (79%) of Preparatory Compound P, 2,3-dichloro-5-(chloromethyl)pyridine, as a yellow liquid (about 65% purity). 1H NMR δ 8.31 (d, 1H, J=2.3 Hz), 7.85 (q, 1H, J=0.4 Hz and J=2.2 Hz), 4.56 (s, 2H). MS (ESI) m/z 199 ([M+4]+, 8), 197 ([M+2]+, 27), 195 ([M]+, 28), 164 (11), 162 (66), 160 (100), 124 (19)
Quantity
36.6 g
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53.5 g
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200 mL
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20.01 g
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Synthesis routes and methods II

Procedure details

2,3-Dichloro-5-hydroxymethyl-pyridine is reacted in a known manner with thionyl chloride to give 5-chloromethyl-2,3-dichloro-pyridine and the latter is reacted with sodium cyanide, without additional purification (for example analogously to L. A. Carlson et al., Acta Pharm. Suecica 9, 411 (1972)). 5,6-Dichloro-pyridine-3-acetonitrile, thus obtained, melts at 72°-75° C. after recrystallisation from ether.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 2,3-dichloro-5-hydroxymethylpyridine (4.4 g, 25 mmol) and pyridine (2.61 g, 33 mmol) in dichloromethane (75 mL) was added rapidly phosphorous oxychloride (4.91 g, 32 mmol). An exothermic reaction sufficient to boil the reaction mixture ensued. After stirring at room temperature for 2 h, 1 N HCl aqueous solution (50 mL) was carefully added to the reaction mixture and the stirring continued for 10 min. The organic phase was separated and the aqueous phase extracted with dichloromethane (50 mL). The combined organic phase was washed successively with water (25 mL), 1 N aqueous NaOH solution (25 mL) and saturated aqueous NaCl solution (25 mL), dried over anhydrous MgSO4, filtered, and concentrated to give 3.80 g of the desired 2,3-dichloro-5-chloromethylpyridine as yellow oil (77.4% yield) which solidified upon standing at room temperature. GC-MS: mass calcd for C6H5Cl2NO [M]+ 178. Found 178
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4.4 g
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2.61 g
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4.91 g
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75 mL
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50 mL
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